2-dodecylbenzenesulfonic acid;1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-dodecylbenzenesulfonic acid;1H-imidazole is a compound that combines the properties of both 2-dodecylbenzenesulfonic acid and 1H-imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecylbenzenesulfonic acid;1H-imidazole typically involves the reaction of 2-dodecylbenzenesulfonic acid with 1H-imidazole under specific conditions. The reaction is usually carried out in an aqueous medium with a catalytic amount of p-dodecylbenzenesulfonic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-dodecylbenzenesulfonic acid;1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonates.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates. Substitution reactions can result in a variety of functionalized imidazole derivatives.
Scientific Research Applications
2-dodecylbenzenesulfonic acid;1H-imidazole has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-dodecylbenzenesulfonic acid;1H-imidazole involves its interaction with molecular targets through its sulfonic acid and imidazole groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the imidazole ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-dodecylbenzenesulfonic acid: This compound shares the sulfonic acid group but lacks the imidazole ring.
1H-imidazole: This compound contains the imidazole ring but does not have the sulfonic acid group.
p-dodecylbenzenesulfonic acid: Similar to 2-dodecylbenzenesulfonic acid but with a different substitution pattern on the benzene ring.
Uniqueness
2-dodecylbenzenesulfonic acid;1H-imidazole is unique due to the combination of the sulfonic acid group and the imidazole ring in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
CAS No. |
920958-66-3 |
---|---|
Molecular Formula |
C21H34N2O3S |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-dodecylbenzenesulfonic acid;1H-imidazole |
InChI |
InChI=1S/C18H30O3S.C3H4N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-5-3-4-1/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-3H,(H,4,5) |
InChI Key |
NVVZJDSVKLBXFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.